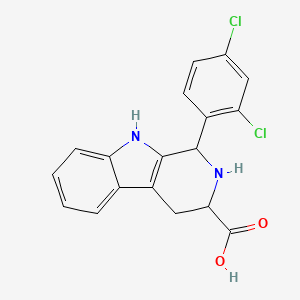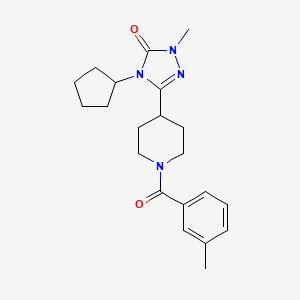
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a beta-carboline core substituted with a 2,4-dichlorophenyl group and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological studies.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its derivatives may find applications in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: Lacks the carboxylic acid group, which may affect its solubility and biological activity.
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid, potentially altering its pharmacokinetic properties.
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-methyl ester: The ester group may influence its stability and metabolic profile.
Uniqueness
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group enhances its solubility in aqueous environments, while the 2,4-dichlorophenyl group contributes to its potential biological activities.
Propriétés
Formule moléculaire |
C18H14Cl2N2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24) |
Clé InChI |
ZJDRIKAAFJMYGX-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
![2-methoxyethyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14952263.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14952272.png)
![1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B14952273.png)
![1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
![3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B14952287.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B14952294.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14952297.png)
![4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)
![3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B14952307.png)
![Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14952308.png)
![2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952314.png)

![(5Z)-3-butyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952339.png)
